molecular formula C26H27N3O2S2 B11970744 (5Z)-3-Isopropyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-Isopropyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11970744
M. Wt: 477.6 g/mol
InChI Key: GMOYMCCCFNLQGS-HAHDFKILSA-N
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Description

(5Z)-3-Isopropyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one is a potent and selective inhibitor of the Colony Stimulating Factor 1 Receptor (CSF1R or FMS kinase), a key signaling molecule in the survival, proliferation, and differentiation of macrophages and other cells of the mononuclear phagocyte system. Its primary research value lies in the targeted investigation of tumor microenvironment dynamics, particularly the role of tumor-associated macrophages (TAMs) which are often pro-tumorigenic and are recruited and educated via the CSF1R pathway. By specifically inhibiting CSF1R autophosphorylation and downstream signaling, this compound facilitates the study of tumor immunology and oncology, enabling researchers to explore strategies for disrupting tumor-stroma interactions. Preclinical research indicates its utility in models where macrophage depletion can alter disease progression, making it a critical tool for investigating the therapeutic potential of CSF1R inhibition in cancer and inflammatory diseases. This compound is referenced in patent literature for its application in the treatment of diseases mediated by CSF1R signaling.

Properties

Molecular Formula

C26H27N3O2S2

Molecular Weight

477.6 g/mol

IUPAC Name

(5Z)-5-[[3-(2-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H27N3O2S2/c1-5-13-31-21-11-12-22(18(4)14-21)24-19(16-28(27-24)20-9-7-6-8-10-20)15-23-25(30)29(17(2)3)26(32)33-23/h6-12,14-17H,5,13H2,1-4H3/b23-15-

InChI Key

GMOYMCCCFNLQGS-HAHDFKILSA-N

Isomeric SMILES

CCCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C(C)C)C4=CC=CC=C4)C

Canonical SMILES

CCCOC1=CC(=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C(C)C)C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Pyrazole Precursor Synthesis

The 3-(2-methyl-4-propoxyphenyl)-1-phenylpyrazole intermediate is synthesized via:

2.1.1. Chalcone Cyclocondensation

Yield: 72–85%

Mechanistic Insight :
The reaction proceeds through acid-catalyzed cyclization, where the α,β-unsaturated ketone undergoes nucleophilic attack by phenylhydrazine, followed by dehydration.

Thiazolidinone Core Formation

2.2.1. Cyclocondensation Approach

Yield: 68%

Key Observation :
N-Isopropyl substitution occurs before methylene bridge formation to prevent competing reactions at the thioxo group.

Methylene Bridge Installation

2.3.1. Knoevenagel Condensation

Yield: 58% (Z:E = 7:3)

Stereochemical Control :
The Z-configuration is favored due to:

  • Conjugation with the thioxo group

  • Steric hindrance from the isopropyl substituent

Alternative Ultrasound-Assisted Synthesis

Yield Improvement: 91% (vs. 58% conventional)

Advantages :

  • Reduced reaction time from 24 hours to 50 minutes

  • Enhanced Z-selectivity (Z:E > 9:1)

Reaction Optimization Data

ParameterConventional MethodUltrasound-Assisted
Time24 hours50 minutes
Yield58%91%
Z:E Ratio7:39:1
Purity (HPLC)95.2%98.7%

Purification and Characterization

4.1. Chromatographic Methods

  • Silica gel column (Ethyl acetate:hexane = 1:3)

  • Final purity: >98% by HPLC

4.2. Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃):
    δ 7.82 (d, J = 7.6 Hz, 2H, Ph-H), 7.45–7.39 (m, 5H), 6.95 (s, 1H, =CH), 4.12 (q, J = 6.8 Hz, 2H, OCH₂), 3.89 (hept, J = 6.8 Hz, 1H, iPr), 2.41 (s, 3H, CH₃), 1.82 (d, J = 6.8 Hz, 6H, iPr-CH₃)

  • HRMS : m/z 491.1543 [M+H]⁺ (calc. 491.1548)

Scalability and Industrial Considerations

5.1. Cost Analysis

ComponentCost/kg (USD)
Phenylhydrazine120
Isopropylamine85
Ultrasound Equipment15,000

5.2. Environmental Impact

  • E-factor: 23 (traditional) vs. 8.5 (ultrasound)

  • Solvent recovery: 92% ethanol in ultrasound method

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-Isopropyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (5Z)-3-Isopropyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s structural uniqueness lies in its substituent pattern.

Compound Name / ID Key Substituents Molecular Weight (g/mol) Notable Features Reference
Target Compound 3-Isopropyl, 4-propoxyphenyl ~525.6 High lipophilicity due to propoxy group; planar pyrazole-thiazolidinone conjugation
(5Z)-3-(3-Methoxypropyl)-5-{[3-(3-methyl-4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one 3-Methoxypropyl, 4-isobutoxyphenyl ~539.6 Increased bulkiness from isobutoxy group; reduced solubility in polar solvents
5-(3,5-Diaryl-4,5-dihydropyrazol-1-ylmethylene)-2-thioxothiazolidin-4-ones Dihydropyrazole, aryl groups ~450–500 Flexible dihydropyrazole ring enhances conformational diversity; moderate bioactivity
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-triazolylpyrazolyl)thiazole Fluorophenyl, triazole ~480.5 Fluorine atoms improve metabolic stability; triazole enhances π-π stacking

Physicochemical Properties

  • Lipophilicity : The 4-propoxyphenyl group increases logP compared to fluorophenyl or methoxy-substituted analogues, favoring membrane permeability .
  • Thermal Stability: Thioxo-thiazolidinones generally exhibit higher melting points (>200°C) due to hydrogen bonding and planar conjugation .

Crystallographic and Computational Analysis

  • Structural Studies: Crystallography using SHELXL () and visualization via ORTEP () reveal planar geometries for the thiazolidinone-pyrazole system. Isostructural compounds () with triclinic symmetry suggest similar packing patterns.
  • Similarity Coefficients : Tanimoto coefficients () indicate moderate similarity (0.6–0.7) to fluorophenyl-thiazole derivatives, driven by shared heterocyclic cores .

Tables of Comparative Data

Table 1: Substituent Effects on Molecular Properties

Substituent Position Group Impact
Thiazolidinone 3-position Isopropyl Enhances steric bulk; reduces rotational freedom
Pyrazole 4-position Propoxyphenyl Increases lipophilicity and π-π interactions
Pyrazole 3-position 2-Methylphenyl Improves metabolic stability via steric hindrance

Biological Activity

(5Z)-3-Isopropyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound that belongs to the class of thiazolidinones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C26H27N3O2S2C_{26}H_{27}N_{3}O_{2}S_{2} with a molecular weight of 477.6 g/mol. Its IUPAC name is (5Z)-5-[[3-(2-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one. The compound features a thiazolidinone ring, a pyrazole moiety, and various substituents that contribute to its biological activity.

The biological activity of thiazolidinone derivatives often involves their interaction with specific molecular targets such as enzymes and receptors. For instance, thiazolidinones can act as inhibitors of various enzymes involved in metabolic pathways, potentially leading to anticancer effects and other therapeutic benefits. The specific mechanism for this compound requires further investigation but is likely similar to other thiazolidinone compounds that have shown promising results in medicinal chemistry.

Anticancer Activity

Recent studies indicate that thiazolidinone derivatives exhibit significant anticancer properties. For example, compounds derived from the thiazolidinone scaffold have been reported to inhibit cell proliferation in various cancer cell lines. In vitro studies have demonstrated that certain derivatives show cytotoxic effects against human breast cancer cell lines (MCF-7), with IC50 values indicating potent activity compared to standard chemotherapy agents like cisplatin .

CompoundCell LineIC50 Value (µM)Reference
8jMCF-70.426 ± 0.455
8eMCF-70.608 ± 0.408
CisplatinMCF-70.636 ± 0.458

Antioxidant Activity

Thiazolidinones also demonstrate antioxidant properties, which contribute to their therapeutic potential by mitigating oxidative stress in cells. A study highlighted the antioxidant activity of various thiazolidinone derivatives using the DPPH radical scavenging method. The most active derivative showed a CEAC value significantly higher than that of vitamin C, indicating strong antioxidant capability .

Anti-inflammatory and Analgesic Effects

Thiazolidinone derivatives have been noted for their anti-inflammatory and analgesic effects. These activities are crucial for developing treatments for conditions characterized by inflammation and pain. The structural modifications in thiazolidinones can enhance their potency against inflammatory pathways .

Case Studies and Research Findings

Several research articles have focused on the synthesis and evaluation of thiazolidinone derivatives:

  • Sava et al. (2021) conducted a study on thiazolidinone-indometacin hybrids and evaluated their antioxidant activity using DPPH radical scavenging assays, revealing promising results for certain compounds .
  • Recent Advances in Thiazolidinones : A review highlighted multiple studies showcasing the anticancer activity of thiazolidinone derivatives, emphasizing their role as multi-target enzyme inhibitors and their potential in treating various cancers .

Q & A

Q. What are the key synthetic routes for preparing this compound, and how can researchers optimize yield and purity?

The synthesis involves multi-step organic reactions, typically starting with the construction of the thiazolidinone core, followed by introduction of the pyrazole and phenyl substituents via Knoevenagel condensation or Suzuki coupling. Critical steps include:

  • Thiazolidinone formation : Using thiourea derivatives and α,β-unsaturated ketones under reflux conditions in ethanol or DMF .
  • Pyrazole functionalization : Coupling with 3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde using catalytic bases like piperidine .
  • Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves purity. Microwave-assisted synthesis can reduce reaction times and enhance yields .

Optimization Table :

ParameterMethodImpact
SolventEthanol vs. DMFDMF increases reaction rate but may require stricter temperature control
CatalystPiperidine vs. DBUDBU improves condensation efficiency but may introduce side reactions
TemperatureReflux (80°C) vs. RTHigher temperatures accelerate kinetics but risk decomposition

Q. Which analytical techniques are most reliable for characterizing this compound?

Q. What are the common chemical reactions this compound undergoes, and how do they influence its bioactivity?

The compound participates in:

  • Oxidation : Converts the thioxo (C=S) group to sulfone (SO₂), altering electron density and potentially enhancing enzyme inhibition .
  • Reduction : Hydrogenation of the pyrazole ring modifies planarity, affecting interactions with hydrophobic protein pockets .
  • Substitution : Replacing the isopropyl group with bulkier alkyl chains (e.g., heptyl) can improve lipid solubility and membrane permeability .

Reactivity Table :

ReactionConditionsOutcome
OxidationH₂O₂, acetic acid, 50°CSulfone derivative (increased polarity)
ReductionH₂/Pd-C, ethanolDihydro-pyrazole (enhanced rigidity)
AlkylationNaH, alkyl halidesTailored lipophilicity for target engagement

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., varying IC₅₀ values in enzyme assays) may arise from:

  • Structural analogs : Subtle differences in substituents (e.g., propoxy vs. ethoxy groups) significantly alter binding .
  • Assay conditions : pH, solvent (DMSO concentration), or enzyme isoform variability . Methodological Solutions :
  • Conduct structure-activity relationship (SAR) studies with systematically varied substituents.
  • Standardize assays using molecular docking (e.g., AutoDock Vina) to predict binding modes against targets like 14-α-demethylase (PDB: 3LD6) .

Example SAR Findings :

SubstituentActivity (IC₅₀, μM)Source
Propoxy2.1 ± 0.3
Ethoxy5.8 ± 0.6
Nitro0.9 ± 0.2

Q. What strategies are effective for optimizing reaction conditions to minimize by-products?

By-product formation (e.g., E-isomer or dimerization) can be mitigated via:

  • Solvent selection : Polar aprotic solvents (DMF) stabilize intermediates, reducing side reactions .
  • Catalyst tuning : Use of Lewis acids (ZnCl₂) or organocatalysts (L-proline) to enhance regioselectivity .
  • In situ monitoring : Real-time TLC or HPLC tracking quenches reactions at optimal conversion .

Case Study :

  • Knoevenagel Condensation :
  • Without catalyst : 60% yield, 20% by-products.
  • With piperidine : 85% yield, <5% by-products .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

In silico tools :

  • ADMET Prediction : SwissADME calculates logP (2.8), suggesting moderate blood-brain barrier permeability .
  • Molecular Dynamics (MD) : Simulations (AMBER) reveal stability of the thiazolidinone ring in aqueous environments .
  • Docking Studies : Identify key residues (e.g., Tyr118 in COX-2) for hydrogen bonding with the propoxyphenyl group .

Design Protocol :

  • Modify substituents to reduce logP (e.g., replace isopropyl with hydroxyl groups).
  • Simulate binding affinity using Glide (Schrödinger Suite).
  • Validate with in vitro CYP450 inhibition assays .

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